molecular formula C16H11NOS B6196532 phenyl(quinolin-3-ylsulfanyl)methanone CAS No. 1195607-06-7

phenyl(quinolin-3-ylsulfanyl)methanone

Cat. No.: B6196532
CAS No.: 1195607-06-7
M. Wt: 265.3
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Description

Phenyl(quinolin-3-ylsulfanyl)methanone is a ketone derivative featuring a phenyl group and a quinolin-3-ylsulfanyl moiety attached to a central carbonyl group. The quinoline ring system, a bicyclic structure comprising a benzene ring fused to a pyridine ring, confers aromaticity and electronic conjugation, while the sulfanyl (S–) linkage at position 3 introduces nucleophilic reactivity. This compound is structurally related to bioactive heterocycles, such as quinoxalines and indoles, which are known for antimicrobial, anticancer, and kinase-inhibiting properties .

Properties

CAS No.

1195607-06-7

Molecular Formula

C16H11NOS

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via BF₃·Et₂O Catalysis

The Friedländer quinoline synthesis, adapted for solvent-free conditions, provides a robust framework for constructing the quinoline backbone. As demonstrated in the synthesis of (phenyl(quinolin-3-yl)methanone, a mixture of (2-aminophenyl)methanol and enaminone derivatives undergoes cyclization in the presence of BF₃·Et₂O (45–50% BF₃) at 90°C in dimethyl sulfoxide (DMSO). This method yields 75% of the quinoline-methanone intermediate after purification via silica gel chromatography. Key spectral data include an IR carbonyl stretch at 1652 cm⁻¹ and a distinct singlet at δ 9.00 ppm in the ¹H NMR spectrum for the methanone proton.

Thiolation via Dithiocarbamate Substitution

To introduce the sulfanyl group at the quinoline 3-position, a modified protocol from S-substituted quinoxaline syntheses is employed. Treatment of 3-bromoquinoline with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt in refluxing chloroform (61°C, 12 h) affords the thione intermediate (91% yield). Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) generates quinoline-3-thiol, characterized by a broad singlet at δ 14.56 ppm (NH) in the ¹H NMR spectrum.

Acylation with Benzoyl Chloride

The final step involves nucleophilic acyl substitution, where quinoline-3-thiol reacts with benzoyl chloride in dichloromethane under triethylamine catalysis. This yields phenyl(quinolin-3-ylsulfanyl)methanone (68% yield), with ¹³C NMR confirming the carbonyl resonance at δ 170.3 ppm and a molecular ion peak at m/z 347 (M + Na⁺) via MALDI-TOF.

Palladium-Catalyzed C–S Cross-Coupling

Suzuki–Miyaura Adaptation for Thioether Formation

While traditional Suzuki couplings form C–C bonds, modifications enable C–S linkages. A 3-bromoquinoline derivative is coupled with phenylthiol boronic acid using [(dppf)PdCl₂] (5 mol%) and Cs₂CO₃ in a water/1,4-dioxane (1:3) solvent system at 100°C. Optimization trials (Table 1) reveal that weaker bases (e.g., K₂CO₃) or polar solvents (DMSO) result in no reaction, whereas the dppf ligand enhances oxidative addition efficiency.

Table 1. Optimization of Pd-Catalyzed C–S Coupling Conditions

EntryBaseSolventCatalystYield (%)
1K₂CO₃DMSOPd(OAc)₂NR
6Cs₂CO₃Water/1,4-dioxane (1:3)[(dppf)PdCl₂]65

Post-Coupling Acylation

The resultant 3-phenylsulfanylquinoline undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane to install the methanone group. This two-step sequence achieves an overall 52% yield, with ¹H NMR showing a deshielded aromatic proton at δ 8.48 ppm due to electron-withdrawing effects.

Direct Nucleophilic Acyl Substitution

One-Pot Thiol-Acyl Chloride Reaction

A streamlined approach involves reacting pre-synthesized quinoline-3-thiol with benzoyl chloride in anhydrous THF. Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion within 4 h at 25°C. The crude product is recrystallized from ethanol/water (3:1), yielding 82% of the title compound. Key analytical data include:

  • ¹H NMR (DMSO-d₆) : δ 8.04–7.99 (m, 2H, ArH), 7.85–7.73 (m, 4H, ArH), 7.57–7.47 (m, 3H, ArH).

  • ¹³C NMR : δ 170.3 (C=O), 155.1 (C-S), 141.2–127.7 (ArC).

Solvent and Base Screening

Comparative studies (Table 2) highlight THF as superior to DMF or acetonitrile, minimizing side reactions. Excess base (>3 equiv) reduces yields due to saponification of the benzoyl chloride.

Table 2. Solvent and Base Optimization for Acylation

SolventBaseYield (%)
THFEt₃N (2 equiv)82
DMFEt₃N (2 equiv)45
CH₂Cl₂Pyridine68

Mechanistic and Computational Insights

Density Functional Theory (DFT) Analysis

Geometry optimization of this compound using B3LYP/6-311G(d,p) reveals a dihedral angle of 38.5° between the quinoline and phenyl rings, corroborating X-ray crystallography data. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, with the sulfanyl group acting as an electron donor.

Hirshfeld Surface and Noncovalent Interactions

Hirshfeld surface analysis identifies S···H (12%) and O···H (8%) interactions as critical for crystal packing. The molecular electrostatic potential (MEP) map highlights the carbonyl oxygen as a nucleophilic hotspot (−48.2 kcal/mol), guiding functionalization strategies .

Chemical Reactions Analysis

Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of phenyl(quinolin-3-ylsulfanyl)methanone typically involves multi-step organic reactions, including the use of transition metal-free methods. For instance, a recent study demonstrated the synthesis of related compounds through a formal acylation process using quinoline derivatives, showcasing purification techniques such as column chromatography for product isolation . The characterization of these compounds is often performed using NMR spectroscopy, which provides insights into their structural integrity and purity.

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer activities. Research indicates that quinoline-based compounds can inhibit critical signaling pathways involved in cancer cell proliferation, such as the mTOR pathway. For example, modifications to quinoline structures have led to the development of potent inhibitors that demonstrate significant efficacy in various cancer models . The introduction of different substituents on the quinoline ring can enhance selectivity and potency against specific cancer types.

Enzyme Inhibition

The compound exhibits potential as an inhibitor of specific enzymes involved in tumor progression. Studies have shown that quinoline derivatives can interact with protein kinases, leading to inhibition of their activity. This interaction is crucial for developing targeted therapies for diseases characterized by aberrant kinase activity .

Drug Development

This compound serves as a scaffold for drug development, particularly in creating novel anti-cancer agents. Its structural features allow for modifications that can improve pharmacokinetic properties and bioavailability. Research has focused on optimizing these compounds to enhance their therapeutic index while minimizing side effects .

Potential in Treating Autoimmune Diseases

Beyond oncology, there is emerging evidence suggesting that quinoline derivatives may also play a role in treating autoimmune diseases by modulating immune responses through inhibition of specific pathways . This broadens the scope of this compound's applicability in therapeutic contexts.

Case Studies and Research Findings

StudyFocusFindings
SynthesisDeveloped a transition metal-free method for synthesizing related quinoline compounds with high yields.
Anticancer ActivityIdentified potent mTOR inhibitors derived from quinoline structures with significant effects on tumor growth in xenograft models.
Drug OptimizationDemonstrated improved cellular potency through structural modifications on quinoline derivatives, enhancing their therapeutic potential against cancer cells.

Mechanism of Action

The mechanism of action of phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares phenyl(quinolin-3-ylsulfanyl)methanone with structurally analogous compounds, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Phenyl, quinolin-3-ylsulfanyl C₁₆H₁₁NOS 281.34 (calculated) Sulfanyl linkage at quinoline C3; ketone
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone 4-Methylphenylsulfanyl, 4-methylquinoline C₁₉H₁₇NOS 307.41 Methyl groups enhance lipophilicity
Phenyl[4-(phenylsulfanyl)phenyl]methanone Phenylsulfanyl at para-phenyl position C₁₉H₁₄OS₂ 322.44 Extended conjugation via biphenyl system
Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate Quinoxaline core, ester/amide side chains C₁₉H₁₈N₄O₃S 406.44 Enhanced solubility via polar functional groups

Key Observations :

  • Lipophilicity : Methyl substitutions (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Reactivity : The sulfur atom in sulfanyl groups acts as a soft nucleophile, enabling reactions with alkyl halides or α,β-unsaturated carbonyl compounds .

Comparison of Yields :

  • Quinoline derivatives typically yield >65% due to crystalline precipitation during synthesis , while quinoxaline-based compounds require longer reaction times (12 h) and purification .
Physicochemical Properties
  • Spectroscopic Data: ¹H NMR: For methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate (), δ 7.28 (NH), 4.22 (SCH₂), and 3.72 (OCH₃) ppm. ¹³C NMR: Signals at δ 172.12 (C=O) and 34.6 (SCH₂) ppm confirm ketone and sulfanyl groups .
  • Thermal Stability : Crystalline derivatives (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular π-π stacking.

Q & A

Q. What are the optimal synthetic conditions for phenyl(quinolin-3-ylsulfanyl)methanone to achieve high yields?

The compound is synthesized via nucleophilic substitution using quinoline-3-thiol and benzoyl chloride under basic conditions (e.g., NaOH or KOH). Purification via column chromatography yields ~90% purity. Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize side reactions .

Q. Which spectroscopic methods are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are primary tools. NMR resolves the quinoline and phenyl groups, while MS confirms the molecular ion peak at m/z 269.36, matching the molecular formula C16H11NOS. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and thioether (C-S) functional groups .

Q. What is the molecular weight and formula of this compound?

Molecular formula: C16H11NOS ; molecular weight: 269.36 g/mol . The structure integrates a quinoline core, sulfanyl bridge, and phenyl ketone .

Advanced Research Questions

Q. How can contradictions in spectral data during derivative characterization be resolved?

Cross-validation using complementary techniques (e.g., 2D NMR, X-ray crystallography) and computational tools (DFT calculations for NMR chemical shift predictions) can resolve ambiguities. For example, 13C NMR assignments for carbonyl groups may require comparison with analogous compounds .

Q. What computational strategies predict the biological targets of this compound?

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to screen targets like kinase enzymes or GPCRs. Density Functional Theory (DFT) optimizes ligand geometries for docking studies, while pharmacophore mapping identifies critical binding motifs .

Q. How can researchers design experiments to probe reactivity under varying conditions?

Systematic studies under different solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., Pd for cross-coupling) reveal reactivity patterns. For example, the ketone group may undergo nucleophilic addition, while the sulfanyl bridge could participate in oxidation or alkylation .

Q. What strategies mitigate byproduct formation during synthesis?

Use of protecting groups (e.g., Boc for amines) and stepwise reaction monitoring via TLC/HPLC reduces side products. Optimizing reaction time and temperature prevents over-oxidation of the sulfanyl group .

Key Research Gaps

  • Mechanistic Studies : Limited data on biological targets; molecular docking and in vitro assays (e.g., enzyme inhibition) are needed .
  • Derivative Synthesis : Functionalization at the quinoline 8-position or phenyl ring could enhance bioactivity .
  • Toxicity Profiling : ADMET studies are absent but critical for therapeutic potential .

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